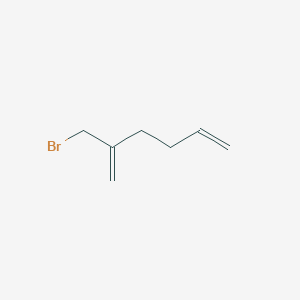

2-(Bromomethyl)hexa-1,5-diene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

152705-72-1 |

|---|---|

Molecular Formula |

C7H11Br |

Molecular Weight |

175.07 g/mol |

IUPAC Name |

2-(bromomethyl)hexa-1,5-diene |

InChI |

InChI=1S/C7H11Br/c1-3-4-5-7(2)6-8/h3H,1-2,4-6H2 |

InChI Key |

VZAXJVWEBKIVHH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(=C)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromomethyl Hexa 1,5 Diene and Analogs

Radical-Mediated Synthetic Pathways

Radical-mediated reactions offer powerful tools for the formation of carbon-carbon bonds, and their application to the synthesis of 1,5-dienes has seen significant advancements. These methods often proceed under mild conditions and exhibit a high degree of functional group tolerance.

Visible-Light Photoredox Catalysis in the Synthesis of 1,5-Dienes from Allylic Bromides

Visible-light photoredox catalysis has emerged as a sustainable and green method for organic synthesis, enabling a variety of free radical reactions without the need for stoichiometric tin reagents or other harsh adjuvants. nih.gov This approach has been successfully applied to the synthesis of 2,5-diaryl-1,5-dienes through the reductive coupling of 2-arylallyl bromides. acs.orgnih.gov In a typical reaction, a photocatalyst, such as Ru(bpy)₃(PF₆)₂, absorbs visible light and initiates a single-electron transfer process. This leads to the formation of an allylic radical from an allylic bromide precursor. nih.gov The subsequent dimerization of these radicals yields the desired 1,5-diene. acs.orgnih.gov

Control experiments have demonstrated that the photocatalyst, light, and a sacrificial electron donor, such as Hünig's base (i-Pr₂NEt), are all essential for the reaction to proceed. nih.gov This methodology has proven to be compatible with a wide range of substituents on the aromatic ring of the starting allylic bromide, including halogens, alkyl groups, and both electron-donating and electron-withdrawing groups. acs.orgnih.gov

Table 1: Optimization of Visible-Light Photoredox Coupling of α-(Bromomethyl)styrene nih.gov

| Entry | Photocatalyst | Light | Base | Yield of Diene (%) |

| 1 | Ru(bpy)₃(PF₆)₂ | Yes | i-Pr₂NEt | 78 |

| 2 | None | Yes | i-Pr₂NEt | Not Detected |

| 3 | Ru(bpy)₃(PF₆)₂ | No | i-Pr₂NEt | Not Detected |

| 4 | Ru(bpy)₃(PF₆)₂ | Yes | None | Not Detected |

Intermolecular Reductive Coupling Strategies for Diene Formation

Intermolecular reductive coupling provides another avenue for the synthesis of 1,5-dienes. nih.govnih.gov A recently developed method utilizes a dual-catalytic system involving cobalt for the intermolecular reductive coupling of dienes and styrenes with ketones. nih.gov This approach allows for the simultaneous formation of a cobalt hydride species and the single-electron reduction of the ketone. nih.gov The subsequent hydrogen-atom transfer from the cobalt hydride generates an allylic radical, which then couples with the persistent radical-anion of the ketone. nih.gov This radical-radical coupling strategy effectively bypasses the unfavorable steric interactions often encountered in ionic pathways and avoids the formation of unstable alkoxy radicals that have limited previous methods to aldehydes. nih.gov This technique has shown promise in the efficient synthesis of complex molecules, including drug intermediates. nih.gov

Classical and Contemporary Halogenation Approaches

Halogenation, particularly allylic bromination, remains a cornerstone for the synthesis of compounds like 2-(bromomethyl)hexa-1,5-diene. The strategic introduction of a bromine atom at the allylic position provides a versatile handle for further functionalization.

Allylic Bromination using N-Bromosuccinimide (NBS) and Catalytic Systems

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of allylic positions in alkenes. thieme-connect.deorganic-chemistry.orgmasterorganicchemistry.com The reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide or 2,2′-azobisisobutyronitrile (AIBN), and is often carried out in a nonpolar solvent like carbon tetrachloride. thieme-connect.deorgsyn.org The key advantage of using NBS is that it provides a low, steady concentration of molecular bromine (Br₂), which minimizes the competing electrophilic addition of bromine across the double bond. masterorganicchemistry.comchadsprep.com

The mechanism of allylic bromination with NBS proceeds through a free-radical chain reaction. masterorganicchemistry.com Homolytic cleavage of the initiator or exposure to light generates a bromine radical, which then abstracts an allylic hydrogen from the diene to form a resonance-stabilized allylic radical and hydrogen bromide (HBr). masterorganicchemistry.comlibretexts.org The HBr then reacts with NBS to produce a molecule of Br₂, which subsequently reacts with the allylic radical to form the allylic bromide product and another bromine radical, thus propagating the chain. libretexts.orgmasterorganicchemistry.com

For instance, the allylic bromination of 1,5-cyclooctadiene (B75094) with NBS and benzoyl peroxide in carbon tetrachloride yields a mixture of 3-bromo-1,5-cyclooctadiene (B13835723) and 6-bromo-1,4-cyclooctadiene. orgsyn.org Similarly, the reaction of hexa-1,5-diene with NBS can lead to the formation of 1-bromohexa-2,5-diene and 3-bromohexa-1,5-diene. thieme-connect.de

Optimization of Bromination Conditions for Selective Diene Synthesis

The selectivity of allylic bromination can be significantly influenced by the reaction conditions. sci-int.comresearchgate.netgla.ac.uk Factors such as the choice of solvent, initiator, and temperature can affect the product distribution. For example, in the synthesis of a dydrogesterone (B1671002) intermediate, photoinitiation of the allylic bromination with a 365 nm LED lamp was found to be more efficient than thermal initiation, reducing the reaction time from 1.5 hours to 20 minutes while maintaining a good yield. rsc.org

In the bromination of α-methylstyrene derivatives, a systematic study revealed that the combination of NBS and dibenzoyl peroxide in refluxing carbon tetrachloride was the most effective method, particularly for electron-rich substrates. amazonaws.com Other methods, such as using p-toluenesulfonic acid as a catalyst, were found to be less reproducible. amazonaws.com The optimization of these conditions is crucial for achieving high yields and minimizing the formation of undesired byproducts, such as isomeric and di-brominated compounds. sci-int.comamazonaws.com

Table 2: Comparison of Initiators for Allylic Bromination rsc.org

| Initiator | Reaction Time | Yield (%) |

| Thermal (AIBN) | 1.5 h | >65 |

| Photo (365 nm LED) | 20 min | >65 |

Organometallic Reagent-Based Syntheses

Organometallic reagents play a pivotal role in modern organic synthesis, offering unique reactivity for the formation of carbon-carbon and carbon-heteroatom bonds. mt.comarchive.orglibretexts.org Their application in the synthesis of dienes often involves the coupling of various precursors.

While specific examples detailing the synthesis of this compound using organometallic reagents are not extensively documented in the provided search results, the general principles of organometallic chemistry suggest several potential routes. For example, organometallic complexes of transition metals like palladium, nickel, and rhodium are widely used as catalysts in cross-coupling reactions. organic-chemistry.orgthieme-connect.de A plausible approach could involve the cross-coupling of a suitable organometallic reagent with a diene precursor already containing the bromomethyl functionality or a group that can be readily converted to it.

Furthermore, organometallic compounds can serve as ligands that influence the outcome of a reaction. For example, 1,5-cyclooctadiene (COD) is a common ligand in organometallic chemistry, forming stable complexes with metals like rhodium and nickel. wikipedia.org The synthesis of such complexes can be a key step in developing new catalytic systems for diene synthesis. mdpi.com The reaction of organolithium or organomagnesium reagents with appropriate electrophiles is a fundamental method for creating organometallic compounds that can then be used in further synthetic transformations. mt.com

Grignard Reagent Applications in Carbon-Carbon Bond Formation Leading to Dienes

Grignard reagents, organomagnesium halides, are powerful nucleophiles essential for forming carbon-carbon bonds. fiveable.mealevelchemistry.co.uk Their reaction with various electrophiles, particularly carbonyl compounds and alkyl halides, provides a versatile pathway to more complex molecules, including dienes. fiveable.mealevelchemistry.co.ukmasterorganicchemistry.com

The formation of a Grignard reagent involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. mnstate.edulibretexts.org These reagents are highly reactive and sensitive to protic solvents. mnstate.edu One of the key applications of Grignard reagents in the synthesis of dienes is their coupling with other organic halides, often catalyzed by transition metals. For instance, the iron-catalyzed cross-coupling of Grignard reagents with dienol phosphates offers a stereoselective route to terminal conjugated dienes. organic-chemistry.orgacs.org This method is noted for its high yields and tolerance of various functional groups. acs.org

Another significant application is the reaction of Grignard reagents with carbonyl compounds, which, after subsequent elimination steps, can lead to the formation of dienes. alevelchemistry.co.ukmasterorganicchemistry.com The initial addition of the Grignard reagent to an aldehyde or ketone forms an alcohol, which can then undergo dehydration to yield an alkene. fiveable.mealevelchemistry.co.uk If the starting carbonyl compound already contains a double bond, this can lead to the formation of a diene.

Research Findings on Grignard-Based Diene Synthesis

| Catalyst/Reagent | Substrate | Product | Yield (%) | Reference |

| Fe(acac)₃ | Dienol Phosphates | Terminal Conjugated Dienes | High | acs.org |

| CuCN | p-(CH₂═CH)C₆H₄MgCl and Br(CH₂)₃Cl | p-(CH₂═CH)C₆H₄(CH₂)₃Cl | 80 | acs.org |

| None (direct reaction) | Isoprene (B109036) and Prenyl Halide | Lavandulol (a terpenic alcohol) | Not specified | google.com |

Indium-Mediated Allylation Strategies for Functionalized Hexadienes

Indium-mediated allylation has emerged as a powerful and environmentally friendly method for carbon-carbon bond formation, particularly in aqueous media. encyclopedia.pubnih.gov This reaction typically involves the reaction of an allylic halide with a carbonyl compound in the presence of indium metal. encyclopedia.pub The process is a Barbier-type reaction where the organoindium intermediate is formed in situ. encyclopedia.pubscielo.br

A key advantage of indium-mediated reactions is their high degree of chemoselectivity, regioselectivity, diastereoselectivity, and enantioselectivity. encyclopedia.pubnih.gov These reactions tolerate a wide range of functional groups, including hydroxyl and carboxylic acid groups, which are often incompatible with more reactive organometallic reagents like Grignard reagents. encyclopedia.pub

The synthesis of functionalized hexadienes can be achieved by the indium-mediated allylation of appropriate aldehydes or ketones. For example, the reaction of 2-(bromomethyl)-1,3-butadiene with various carbonyl compounds in the presence of indium leads to the formation of isoprenylated alcohols, which are precursors to functionalized dienes. scielo.br This method has been successfully applied to the synthesis of natural products like (±)-ipsenol. scielo.br Furthermore, a cooperative zinc/catalytic indium system has been developed for the stereoselective synthesis of (E)-1,3-dienes from carbonyl compounds and 1,3-dichloropropene. researchgate.net

Key Features of Indium-Mediated Allylation

| Feature | Description | Reference |

| Solvent Tolerance | Reactions can be carried out in various solvents, including water, THF, and DMF. encyclopedia.pub | |

| Functional Group Tolerance | Tolerates sensitive functional groups like -OH and -COOH. encyclopedia.pubnih.gov | |

| Stereoselectivity | Can achieve high levels of diastereoselectivity and enantioselectivity, often with the use of chiral additives. nih.gov | |

| Mechanism | Involves the in-situ formation of an organoindium intermediate which then reacts with an electrophile. encyclopedia.pub |

Monosubstitution Reactions of Dibrominated Precursors

The selective monosubstitution of dibrominated compounds is a critical strategy for synthesizing molecules like this compound. This approach relies on the differential reactivity of the bromine atoms within the precursor molecule. For instance, in a molecule containing both allylic and vinylic bromine atoms, the allylic bromide is typically more reactive towards nucleophilic substitution or organometallic reagent formation.

A practical synthesis of 2-(bromomethyl)buta-1,3-diene, a related compound, involves the 1,4-addition of bromine to isoprene to yield 1,4-dibromo-2-methyl-2-butene. scielo.br Subsequent selective reaction at one of the bromine positions allows for the introduction of other functional groups or further transformations to achieve the desired diene. The synthesis of 2,5-diaryl-1,5-dienes has been accomplished through the visible-light photoredox-catalyzed coupling of 2-arylallyl bromides. nih.gov This method avoids the use of stoichiometric metal reductants and is compatible with a variety of functional groups. nih.gov

Multistep Synthetic Sequences Involving Functional Group Interconversions

The synthesis of complex target molecules often requires a series of reactions known as a multistep synthesis. libretexts.org This process involves the strategic conversion of one functional group into another, a technique known as functional group interconversion (FGI). lkouniv.ac.in FGI is a cornerstone of retrosynthetic analysis, where a target molecule is broken down into simpler, commercially available starting materials. lkouniv.ac.in

For the synthesis of this compound and its analogs, multistep sequences can involve a combination of the reactions discussed previously. For example, a synthesis might begin with the formation of a diol, which is then converted to a dibromide. rsc.org Subsequent selective reactions can then be used to introduce the desired functionalities.

Mechanistic Investigations of 2 Bromomethyl Hexa 1,5 Diene Reactivity

Radical Reaction Mechanisms and Intermediates

The reactivity of 2-(bromomethyl)hexa-1,5-diene is significantly influenced by the presence of the allylic bromide, which serves as a precursor for the formation of carbon-centered radicals. These radicals can be generated under various conditions and are central to the compound's mechanistic pathways, particularly its propensity for intramolecular cyclization.

Visible-light photoredox catalysis has emerged as a powerful methodology for generating carbon-centered radicals from stable organic precursors under mild conditions. nih.govresearchgate.net In the case of allylic bromides such as this compound, this process is typically initiated by the single-electron reduction of the carbon-bromine (C-Br) bond. nih.gov

The general mechanism involves a photocatalyst (PC) that, upon excitation by visible light, is converted to a long-lived, high-energy excited state (PC*). This excited state is a potent single-electron donor and can transfer an electron to the allylic bromide. This reduction forms a transient radical anion, which rapidly fragments, cleaving the C-Br bond to generate the desired carbon-centered radical and a bromide anion. nih.gov This method avoids the use of harsh reagents and provides a controlled pathway for initiating radical reactions. semanticscholar.org Once formed, the primary fate of the resulting 2-(methyl)hexa-1,5-diene radical is to undergo further reactions, most notably rapid intramolecular cyclization, driven by the proximate diene structure. illinois.edu

The radical generated from this compound is a substituted 5-hexenyl radical. This class of radicals is well-known to undergo rapid and highly regioselective intramolecular cyclization. illinois.edu The reaction involves the addition of the primary radical center to one of the double bonds within the same molecule. This process is a key step in the formation of five-membered ring systems from acyclic precursors. researchgate.net The cyclization is kinetically controlled, with the transition state for the formation of a five-membered ring being energetically favored over the alternative six-membered ring. illinois.edu

The cyclization of the parent 5-hexenyl radical to the cyclopentylmethyl radical is a benchmark reaction in radical kinetics. researchgate.net This unimolecular rearrangement is a 5-exo-trig cyclization, a classification that denotes the formation of a five-membered ring via the attack of the radical on the exterior (exo) of the double bond. The alternative 6-endo pathway is kinetically disfavored. illinois.edu

The rate constant for this cyclization is well-established and serves as a fundamental parameter in physical organic chemistry. researchgate.netwikipedia.org Extensive studies using techniques like kinetic EPR spectroscopy have precisely measured these rates. researchgate.net

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (k_c) | 2.3 x 10⁵ s⁻¹ | 298 K |

| Arrhenius A-factor (log(A/s⁻¹)) | 10.7 ± 1.0 | - |

| Activation Energy (E_a) | 7.8 ± 1.0 kcal/mol | - |

A "radical clock" is a chemical reaction that proceeds at a known rate and can be used to determine the rate of a competing, unknown reaction. illinois.eduwikipedia.org The 5-hexenyl radical cyclization is one of the most widely used and reliable radical clocks in chemistry due to its well-calibrated and irreversible nature. illinois.eduyoutube.com

The methodology involves a competition experiment where the initially formed radical (the "unrearranged" radical, U•) has two possible fates: it can undergo the unimolecular clock reaction (cyclization) to form a rearranged radical (R•) at a known rate (k_r), or it can participate in a bimolecular reaction with a trapping agent (XY) to form a product (UX) at an unknown rate (k_x). illinois.edu The rearranged radical (R•) can also be trapped to form product RX.

By measuring the ratio of the unrearranged product (UX) to the rearranged, cyclized product (RX), and knowing the concentration of the trapping agent [XY] and the rate of the clock reaction (k_r), the unknown rate constant (k_x) can be calculated. illinois.edu This indirect kinetic method allows for the timing of very fast radical reactions without the need for specialized equipment like flash photolysis setups. wikipedia.org

In addition to photoredox methods, carbon radicals can be efficiently generated from this compound through processes catalyzed by transition metals. thieme-connect.de Many transition metal complexes, particularly those of copper, nickel, manganese, and titanium, can initiate radical reactions via single-electron transfer (SET) to an alkyl halide substrate. thieme-connect.decmu.edudntb.gov.ua

This process, known as halide abstraction, involves the transfer of an electron from a low-valent metal complex to the C-Br bond, resulting in the formation of the alkyl radical and a metal-halide species. snnu.edu.cn These reactions can be catalytic and offer an alternative pathway for initiating the radical cyclization cascade. semanticscholar.org An attractive feature of this approach is the potential for "reagent control," where the metal's ligand sphere can influence the selectivity and efficiency of both the radical generation step and subsequent transformations of the intermediate radical. cmu.edu

Intramolecular Cyclization Pathways of Diene-Derived Radicals

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a single, cyclic transition state without the formation of intermediates. adichemistry.comlibretexts.org The 1,5-diene scaffold of this compound suggests the potential for it to participate in such transformations, although these pathways must compete with the more facile radical reactions initiated at the allylic bromide site.

Theoretically, the diene portion of the molecule could engage in cycloaddition reactions, such as the Diels-Alder reaction, if it can adopt the required s-cis conformation. spcmc.ac.in The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring and is typically favored by thermal conditions. libretexts.orgramauniversity.ac.in However, the reactivity is highly dependent on electronic factors and the conformational equilibrium of the diene.

Other classes of pericyclic reactions include electrocyclic reactions, which are intramolecular ring-closing or ring-opening processes, and sigmatropic rearrangements, which involve the migration of a sigma bond across a pi system. adichemistry.comlibretexts.org For this compound, a Cope or Claisen-type rearrangement is not structurally feasible. While electrocyclic ring closure is a possibility under thermal or photochemical conditions, the high propensity of the molecule to undergo radical formation and subsequent cyclization often makes the observation of pericyclic pathways challenging unless specific conditions are employed to suppress radical mechanisms. libretexts.orglibretexts.org

Sigmatropic Rearrangements in Unsaturated Systems

Sigmatropic rearrangements are a class of pericyclic reactions where one sigma (σ) bond is altered to another in an uncatalyzed intramolecular process. wikipedia.org In these reactions, a substituent migrates from one part of a π-conjugated electron system to another, accompanied by a simultaneous reorganization of the π electrons. wikipedia.org These reactions are governed by the principles of orbital symmetry.

For unsaturated systems like this compound, the most relevant sigmatropic rearrangement is the ysu.amysu.am Cope rearrangement. libretexts.orgresearchgate.net This process involves the reorganization of a hexa-1,5-diene system. The reaction proceeds through a concerted mechanism, involving a cyclic transition state, often depicted with a chair-like conformation, which is considered to have some aromatic character. researchgate.net While true sigmatropic reactions are typically uncatalyzed, Lewis acid catalysis can be possible in some instances. wikipedia.org

Another potential, though less common, sigmatropic rearrangement for a 1,5-diene system is a acs.orgresearchgate.net hydrogen shift. This reaction involves the migration of a hydrogen atom across the π-system and is predicted to proceed suprafacially through a Hückel-topology transition state. wikipedia.orguh.edu Such shifts in open-chain compounds typically require high temperatures, often at or above 200°C. wikipedia.org

The table below summarizes key characteristics of these sigmatropic rearrangements relevant to 1,5-diene systems.

| Rearrangement Type | Order [i,j] | Migrating Group | Key Features |

| Cope Rearrangement | ysu.amysu.am | Carbon framework | Concerted mechanism, chair-like transition state, common for 1,5-dienes. libretexts.orgresearchgate.net |

| Hydrogen Shift | acs.orgresearchgate.net | Hydrogen atom | Suprafacial migration, Hückel-topology transition state, typically requires high temperatures. wikipedia.orguh.edu |

Theoretical Studies ofacs.orgresearchgate.net-Hydrogen Shifts in Hexadiene Derivatives

Theoretical studies, primarily using quantum mechanics methods like Density Functional Theory (DFT), have provided significant insights into the mechanisms of sigmatropic rearrangements in hexadiene derivatives. nih.gov These computational analyses help to characterize the transition state structures, determine activation energies, and understand the influence of substituents and solvents on the reaction pathway.

For acs.orgresearchgate.net-hydrogen shifts, theoretical calculations confirm that the reaction is a concerted process without the formation of an intermediate. The transition state is localized, and its structure is verified by the presence of a single imaginary frequency in vibrational frequency calculations. Studies on model compounds like (Z)-hexa-1,3-diene have shown that the transition state structure is closer geometrically to the reactant than the product.

The activation energy for these shifts is a key parameter investigated in theoretical studies. For instance, DFT calculations can predict how substituents or the solvent environment affect this energy barrier. In cyclic 1,3-dienes, calculated activation energies for acs.orgresearchgate.net hydrogen shifts are in qualitative agreement with experimental data, with variations often attributed to strain energies within the diene or the transition structure. nih.govresearchgate.net The complexity of the potential energy surfaces for these reactions has been found to increase with the size of the ring system. nih.govresearchgate.net

The following table presents calculated activation energies for a acs.orgresearchgate.net-H shift in (Z)-hexa-1,3-diene under different conditions, illustrating the impact of the reaction medium.

| Solvent | Activation Energy (kJ/mol) | Reference |

| Water | 132.950 | |

| Cyclohexane | 4540.461 |

Transition Metal-Catalyzed Reaction Mechanisms

The unique stereoelectronic properties of dienes make them valuable and versatile substrates for a wide array of transition metal-catalyzed transformations. nih.gov Catalysis by transition metals can facilitate the construction of complex molecules, often with high efficiency and selectivity, under mild reaction conditions. nih.govresearchgate.netmdpi.com These reactions include crucial processes like C-H bond activation, coordination to double bonds to facilitate cyclization, and various functional group manipulations. mdpi.com A significant area of research involves the transition metal-catalyzed oxidative cyclization of 1,5-dienes, which provides a powerful route to heterocyclic structures. nih.govresearchgate.net

Oxidative Cyclization of 1,5-Dienes

The oxidative cyclization of 1,5-dienes is a synthetically valuable method for the diastereoselective preparation of substituted tetrahydrofurans (THFs). beilstein-journals.orgbohrium.com This transformation is particularly important as the resulting THF-diol motifs are present in many biologically active natural products. acs.orgresearchgate.net The reaction leads to a significant increase in molecular and stereochemical complexity, often starting from simple, achiral diene substrates. beilstein-journals.org

Mechanistically, the direct oxidative cyclization is understood to proceed through two consecutive syn-stereospecific [3+2]-oxidative cycloadditions. beilstein-journals.org Various transition metals, including ruthenium, manganese, and osmium, can mediate this transformation. researchgate.netresearchgate.netbeilstein-journals.orgresearchgate.net

Permanganate-Mediated Oxidative Cyclization Pathways

Potassium permanganate (B83412) (KMnO₄) is a classic reagent used to promote the oxidative cyclization of 1,5-dienes. beilstein-journals.orgacs.org This reaction is a reliable strategy for constructing 2,5-disubstituted cis-tetrahydrofuran diols. beilstein-journals.org The mechanism of permanganate oxidation of alkenes under acidic conditions begins with the formation of a cyclic manganate (B1198562) ester. stackexchange.com In the case of 1,5-dienes, this process can lead to cyclization rather than simple cleavage of the double bonds. beilstein-journals.orgresearchgate.net

The reaction conditions can be tuned to achieve high diastereoselectivity, and the use of chiral auxiliaries has enabled asymmetric induction in these cyclizations. beilstein-journals.orgacs.org More recently, enantioselective versions have been developed using chiral phase transfer catalysts, achieving high enantiomeric excesses (ee). soton.ac.uk Under heterogeneous conditions (e.g., KMnO₄-CuSO₄), the oxidation of 1,5-dienes can lead to the formation of substituted butanolides instead of tetrahydrofurans. researchgate.net

Osmium-Promoted Oxidative Cyclization Mechanisms

Osmium-catalyzed oxidative cyclization has emerged as a powerful and efficient catalytic reaction for synthesizing tetrahydrofurans and pyrrolidines with excellent control over stereochemistry. nih.govacs.org This method often employs osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant, such as N-methylmorpholine N-oxide (NMO). acs.orgacs.org

Role of Acidic Conditions and Protonation in Promoting Cyclization

Acidic conditions play a critical role in promoting the osmium-mediated oxidative cyclization of 1,5-dienes. acs.orgacs.org Theoretical and experimental studies have shown that the presence of a strong acid is crucial for the key cyclization step. acs.orgacs.org

The mechanism involves the protonation of an oxo ligand on the Os(VI) dioxoglycolate intermediate. acs.org This protonation creates a more electrophilic osmium species, which significantly lowers the kinetic barrier for the subsequent intramolecular cyclization onto the second double bond. acs.org In the absence of acid, competing reaction pathways, such as reoxidation of the Os(VI) intermediate followed by a conventional dihydroxylation of the second alkene, become more favorable. acs.org Therefore, acid catalysis effectively channels the reaction toward the desired cyclized product. acs.orgacs.org Both Brønsted and Lewis acids have been shown to promote the cyclization of 1,5-dienes, suppressing undesired side reactions like double bond isomerization. acs.orgnih.gov

The table below summarizes the roles of different catalysts in the oxidative cyclization of 1,5-dienes.

| Catalyst System | Key Mechanistic Feature | Product Type | Role of Additives | Reference |

| KMnO₄ | Formation of a cyclic manganate ester. | cis-Tetrahydrofuran diols | Chiral auxiliaries or phase transfer catalysts for enantioselectivity. acs.orgsoton.ac.uk | beilstein-journals.orgstackexchange.com |

| OsO₄ / NMO | Formation of an Os(VI) glycolate (B3277807) intermediate. | cis-Tetrahydrofuran diols | Strong acid is crucial to promote the cyclization step. acs.orgacs.org | acs.orgnih.govacs.org |

Rhodium-Catalyzed Allylic Substitution and Desymmetrization Strategies

Rhodium-catalyzed allylic substitution has emerged as a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov This method is particularly noted for its high degree of regioselectivity and stereospecificity, especially in reactions involving chiral nonracemic secondary and tertiary allylic carbonates. nih.gov The versatility of this transformation allows for the use of a wide range of stabilized carbon and heteroatom nucleophiles. nih.gov

A key application of rhodium-catalyzed allylic substitution is in the desymmetrization of C₂-symmetric molecules. For instance, a sequence of selective monoprotection followed by a rhodium-catalyzed enantioconservative allylic substitution has been successfully employed as a desymmetrization strategy for C₂-symmetric hexa-1,5-diene-3,4-diol. nih.gov In these reactions, the choice of protecting group and leaving group is crucial for achieving high reproducibility, stereoselectivity, and yield. nih.gov For example, a benzyl (B1604629) protecting group and an ethyl carbonate leaving group have been identified as a particularly effective combination. nih.gov

Interestingly, a notable deviation from the typically observed regiospecificity of rhodium-catalyzed allylic alkylations has been observed with unprotected carbonates. In such cases, a linear alkylation product is obtained exclusively, rather than the branched product. nih.gov This highlights the subtle electronic and steric factors that can influence the outcome of these reactions. The stereospecific construction of various carbocycles can be achieved through a combination of regioselective rhodium-catalyzed allylic alkylation and ring-closing metathesis.

The general mechanism for rhodium-catalyzed allylic substitution is believed to proceed through an oxidative addition of the rhodium(I) catalyst to the allylic substrate to form a rhodium(III)-allyl intermediate. This is followed by a nucleophilic attack on the allyl ligand and subsequent reductive elimination to regenerate the rhodium(I) catalyst and furnish the substituted product. The stereochemical outcome of the reaction is often dictated by the nature of the ligands on the rhodium catalyst and the specific reaction conditions employed.

| Catalyst System | Nucleophile | Substrate Type | Key Feature |

| Rhodium with phosphite (B83602) ligands | Carbon and heteroatom nucleophiles | Chiral allylic carbonates | High regioselectivity and stereospecificity nih.gov |

| Wilkinson's catalyst modified with triorganophosphite | α-substituted malonates | Allylic carbonates | Formation of precursors for carbocycles researchgate.net |

| Chiral monodentate phosphite ligand | Prochiral nucleophiles | Unsubstituted allyl electrophiles | Enantioselective allylic alkylation paevansgroup.com |

Mechanistic Insights from Iridium-Catalyzed Transfer Hydrogenation

Iridium complexes are highly effective catalysts for transfer hydrogenation reactions, which are fundamental processes in organic synthesis for the reduction of unsaturated functionalities. organic-chemistry.org The mechanism of these reactions often involves the formation of an iridium hydride species as the key catalytic intermediate. nih.gov

In a typical iridium-catalyzed transfer hydrogenation, the catalytic cycle is initiated by the formation of an active iridium hydride complex. This can occur through various pathways, including the reaction of a precatalyst with a hydrogen donor, such as 2-propanol. organic-chemistry.org For instance, the precatalyst [Ir(cod)Cl]₂ can be activated by reductive cleavage of the cyclooctadiene (COD) ligand to generate a catalytically active species. nih.gov

Once formed, the iridium hydride can transfer a hydride to the substrate. In the case of α,β-unsaturated carbonyl compounds, the mechanism is thought to involve the coordination of the iridium hydride to the double bond, followed by hydride transfer. organic-chemistry.org The specific pathway and the nature of the intermediates can be influenced by the ligands on the iridium center and the reaction conditions.

Recent mechanistic studies on visible-light-driven, iridium-catalyzed hydrogen atom transfer have provided further insights. princeton.edu Photophysical measurements have shown the generation of long-lived excited states with metal-to-ligand charge transfer (MLCT) character. princeton.edu These excited states can engage in productive C-H bond formation. princeton.edu Isotopic labeling and computational studies have supported a concerted hydrogen atom transfer mechanism in some cases, as opposed to stepwise electron/proton or proton/electron transfer pathways. princeton.edu

| Catalyst System | Hydrogen Donor | Substrate Type | Mechanistic Feature |

| [Ir(cod)Cl]₂/dppp/Cs₂CO₃ | 2-Propanol | α,β-Unsaturated carbonyls | Formation of an iridium hydride complex organic-chemistry.org |

| Piano-stool iridium hydride complexes | H₂ | Organic substrates | Blue-light-driven hydrogenation via MLCT states princeton.edu |

| Cp*IrH(TsDPEN) | H₂ | Molecular oxygen | O₂ insertion into Ir-H bond is rate-determining nih.gov |

Stereochemical Control and Diastereoselectivity in Diene Transformations

Achieving high levels of stereochemical control is a central goal in modern organic synthesis. In the context of diene transformations, the use of chiral catalysts and auxiliaries plays a pivotal role in dictating the stereochemical outcome of a reaction. Rhodium(I)/chiral diene complexes have proven to be particularly effective in catalyzing asymmetric desymmetrization reactions. researchgate.net

For example, the asymmetric desymmetrization of alkynyl-tethered 2,5-cyclohexadienones can be achieved through an arylative cyclization cascade catalyzed by a chiral rhodium(I)-diene complex. researchgate.net DFT calculations on such systems indicate that the reaction proceeds through a series of steps including transmetalation to form an aryl-rhodium species, alkyne insertion, intramolecular olefin insertion, and finally protonation to yield the hydrobenzofuran product. researchgate.net The choice of the chiral diene ligand is critical for achieving high enantioselectivity. researchgate.net

The diastereoselective transformation of arenes into highly enantiomerically enriched substituted cyclohexadienes has also been demonstrated using arene tricarbonyl chromium complexes bearing chiral auxiliaries. researchgate.net This approach involves the sequential addition of a carbon nucleophile and a carbon electrophile. The observed high diastereoselectivity is rationalized by an exo-nucleophilic addition to a position ortho to the directing group on the complexed arene. researchgate.net The nature of the electrophile can influence the subsequent reaction pathway, leading to different substitution patterns with excellent regio- and stereocontrol. researchgate.net

| Reaction Type | Catalyst/Auxiliary | Key Stereochemical Outcome | Mechanistic Rationale |

| Asymmetric Desymmetrization | Rhodium(I)/Chiral Diene Complex | High enantioselectivity in hydrobenzofuran synthesis | Arylative cyclization cascade researchgate.net |

| Diastereoselective Transformation | Arene Tricarbonyl Chromium with Chiral Auxiliaries | High diastereoselectivity in cyclohexadiene synthesis | Exo-nucleophilic addition followed by electrophile addition researchgate.net |

| Regioselective Allylic Alkylation | Rhodium catalyst with triorganophosphite ligands | Regiocontrolled formation of dienes for cyclization | Control of nucleophilic attack on the allyl intermediate researchgate.net |

Applications of 2 Bromomethyl Hexa 1,5 Diene in Complex Molecule Synthesis

Precursors to Polycyclic and Heterocyclic Frameworks

The utility of 1,5-dienes as precursors for cyclic compounds is a well-established principle in organic synthesis. The two double bonds offer multiple points for reactivity, allowing for a variety of cyclization strategies, including those that form polycyclic and heterocyclic systems. acs.orgclockss.org The presence of a bromomethyl group introduces a reactive electrophilic site, theoretically expanding its synthetic potential. sci-hub.se

Formation of Functionalized Tetrahydrofurans

While the synthesis of tetrahydrofurans from various precursors is extensively documented, specific methods detailing the cyclization of 2-(Bromomethyl)hexa-1,5-diene to form functionalized tetrahydrofurans are not prominently described in the surveyed literature. General strategies often involve the cyclization of γ-hydroxy alkenes or the oxidative cyclization of 1,5-diols. organic-chemistry.orgresearchgate.net A related compound, 2-(Bromomethyl)tetrahydrofuran, is commercially available, but its synthesis from this compound is not specified. oakwoodchemical.com

Synthesis of Azetidines and Other Nitrogen-Containing Heterocycles

Azetidines are valuable four-membered nitrogen-containing heterocycles in medicinal chemistry. pageplace.de Numerous synthetic routes exist for their formation, typically involving the cyclization of γ-amino alcohols or γ-haloamines, or through cycloaddition reactions. organic-chemistry.orgresearchgate.net However, specific examples detailing the use of this compound as a starting material for the synthesis of azetidines or other nitrogen heterocycles could not be located in the reviewed research. Methodologies often employ different brominated precursors, such as 2-(bromomethyl)aziridines or (2-bromoethyl)sulfonium triflate, to construct the azetidine (B1206935) ring. organic-chemistry.orgresearchgate.net

Building Blocks for Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. whiterose.ac.uk Dienes, such as cycloocta-1,5-diene, are sometimes incorporated as ligands in the metallic nodes of these architectures. researchgate.net These structures rely on precise molecular recognition and self-assembly processes. Despite the potential for the dual functionality of this compound to act as a versatile building block, or "tecton," there is no specific information in the surveyed literature describing its application in the construction of supramolecular architectures.

Role as Scaffolds in Natural Product Synthesis

Molecular scaffolds form the core structure of a molecule, determining the spatial arrangement of functional groups. nih.govresearchgate.net Bromomethyl-substituted scaffolds can be versatile intermediates in synthesis, allowing for the introduction of diverse substituents. diva-portal.org Terpenes, a major class of natural products, are often derived from diene precursors. nih.gov However, a direct role for this compound as a key scaffold in the total synthesis of specific natural products is not documented in the available literature. Synthetic strategies in this field often rely on other specifically functionalized dienes or alternative building blocks.

Computational Chemistry and Theoretical Characterization of 2 Bromomethyl Hexa 1,5 Diene Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has emerged as a cornerstone of computational organic chemistry, providing a favorable balance between accuracy and computational cost for the study of reaction mechanisms. For 2-(bromomethyl)hexa-1,5-diene, DFT calculations would be instrumental in elucidating the pathways of its potential reactions, such as pericyclic reactions like the Cope rearrangement, which is characteristic of hexa-1,5-diene systems.

Theoretical studies on substituted hexa-1,5-dienes have demonstrated that the Cope rearrangement can proceed through different transition state geometries, primarily chair-like and boat-like conformations. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can be employed to locate and characterize these transition states. For this compound, the presence of the bromomethyl substituent at the C2 position is expected to significantly influence the stability of these transition states. The steric bulk of the bromomethyl group could disfavor certain conformations, thereby raising the energy barrier for those pathways.

In addition to the Cope rearrangement, other potential reaction pathways for this compound could include intramolecular cyclizations or addition reactions. DFT would be a critical tool to map the potential energy surface for these transformations, identifying the minimum energy paths and the associated transition states. The transition states are characterized by having a single imaginary frequency in their vibrational analysis, which corresponds to the motion along the reaction coordinate.

For instance, in a hypothetical intramolecular cyclization, DFT calculations could predict the preferred ring size and stereochemistry of the product by comparing the activation energies of the competing pathways. The geometry of the transition states would reveal the extent of bond formation and breaking at that critical point of the reaction.

Table 1: Hypothetical DFT-Calculated Activation Energies for Cope Rearrangement of Substituted Hexa-1,5-dienes This table is illustrative and based on general principles of substituent effects on Cope rearrangements.

| Substituent at C2 | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| H | Chair | 33.5 |

| CH₃ | Chair | 31.8 |

| CN | Chair | 29.5 |

| CH₂Br (estimated) | Chair | ~30-32 |

| H | Boat | 44.7 |

| CH₃ | Boat | 43.1 |

| CN | Boat | 40.8 |

| CH₂Br (estimated) | Boat | ~41-43 |

Kinetic and Thermodynamic Parameters of Chemical Transformations

Beyond identifying reaction pathways, DFT calculations can provide quantitative data on the kinetic and thermodynamic parameters of chemical transformations. The activation energy (Ea) and Gibbs free energy of activation (ΔG‡), derived from the computed energies of the reactants and transition states, are crucial for predicting reaction rates.

For the Cope rearrangement of this compound, the electronic effect of the bromomethyl group, which is weakly electron-withdrawing, would be expected to have a modest influence on the activation energy compared to strongly electron-donating or -withdrawing groups. However, as noted, steric hindrance is likely to play a more significant role.

Thermodynamic parameters, such as the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG), can be calculated from the energies of the reactants and products. This information determines the position of the equilibrium. In the case of a reversible reaction like the Cope rearrangement, both kinetic and thermodynamic factors are essential for understanding the product distribution.

Computational studies on analogous systems have shown that substituents can shift the equilibrium of the Cope rearrangement. For this compound, DFT calculations could predict whether the rearranged product is thermodynamically more stable than the starting material.

Table 2: Illustrative Kinetic and Thermodynamic Data for a Hypothetical Isomerization of a Substituted Hexa-1,5-diene This data is hypothetical and serves to illustrate the type of information obtained from computational studies.

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 28.5 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 27.8 | kcal/mol |

| Entropy of Activation (ΔS‡) | -10.2 | cal/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) | 30.8 | kcal/mol |

| Enthalpy of Reaction (ΔH) | -5.2 | kcal/mol |

| Entropy of Reaction (ΔS) | 1.5 | cal/mol·K |

Solvent and Substituent Effects on Reaction Rates and Selectivity

The reaction environment can significantly impact reaction rates and selectivity. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which can stabilize charged or polar species. Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, but are computationally more demanding.

For reactions of this compound that may involve polar intermediates or transition states, the choice of solvent could be critical. For example, a polar solvent would be expected to stabilize a more polar transition state, thereby lowering the activation energy and accelerating the reaction. DFT calculations incorporating a PCM can quantify these effects by comparing the calculated activation energies in the gas phase and in different solvents.

The effect of the bromomethyl substituent itself is a key aspect of this analysis. As discussed, its electronic and steric properties will influence the energy landscape of potential reactions. By systematically comparing the computational results for this compound with those for unsubstituted hexa-1,5-diene and dienes with other substituents, a clear understanding of the role of the bromomethyl group can be established. Computational studies on other substituted dienes have shown that electron-withdrawing groups can influence the feasibility of cycloaddition reactions. libretexts.org

Molecular Orbital Analysis and Electronic Structure Perturbations

Molecular orbital (MO) theory provides a framework for understanding the electronic structure of molecules and how it governs their reactivity. The shapes and energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important.

A lower HOMO-LUMO gap can indicate higher reactivity in certain types of reactions, such as cycloadditions. Molecular orbital analysis can also provide insights into the regioselectivity and stereoselectivity of reactions by examining the orbital coefficients at different atomic centers in the HOMO and LUMO. For example, in a potential Diels-Alder reaction where this compound acts as the diene, the relative sizes of the HOMO coefficients on C1 and C4 would help predict the preferred regiochemical outcome.

Natural Bond Orbital (NBO) analysis is another powerful computational tool that can be used to analyze the electronic structure in more detail. NBO analysis can provide information about charge distribution, hybridization, and donor-acceptor interactions within the molecule, further elucidating the electronic effects of the bromomethyl substituent.

Q & A

Q. What are the common synthetic routes for preparing 2-(bromomethyl)hexa-1,5-diene in laboratory settings?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Pd(I)-mediated coupling of brominated precursors with hexa-1,5-diene derivatives has been reported to yield functionalized dienes with high efficiency . Hydroboration using HBpin (pinacolborane) is another viable method, where regioselective boron addition to hexa-1,5-diene generates intermediates that can be brominated at the methyl position . Reaction optimization typically involves inert atmospheres (N₂/Ar), anhydrous solvents (THF, DCM), and controlled temperatures (0–25°C).

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for structural confirmation. For brominated dienes, key signals include:

- ¹H NMR : Allylic protons adjacent to bromine appear as doublets of doublets (δ 3.8–4.2 ppm, J ≈ 6–8 Hz). Olefinic protons (δ 5.2–5.8 ppm) show coupling patterns consistent with 1,5-diene geometry .

- ¹³C NMR : The brominated carbon (C-Br) resonates at δ 30–35 ppm, while sp² carbons appear at δ 115–130 ppm. Impurities (e.g., residual solvents) are identified via integration anomalies or unexpected peaks .

Q. What are the key IUPAC nomenclature rules applicable to substituted hexa-1,5-diene derivatives?

- Methodological Answer :

- Prioritize the longest carbon chain containing both double bonds.

- Number the chain to assign the lowest possible locants to the double bonds (1,5 for hexa-1,5-diene).

- Substituents (e.g., bromomethyl) are named as prefixes with locants. Common errors include incorrect numbering (e.g., "hexa-1,6-diene" is invalid due to non-overlapping double bonds) and misplacement of substituents .

Advanced Research Questions

Q. What mechanistic insights have been gained from studying [3,3]-sigmatropic rearrangements in hexa-1,5-diene derivatives?

- Methodological Answer : The Cope rearrangement of hexa-1,5-diene involves a chair-like transition state with partial bond formation/cleavage. DFT studies reveal activation energies of ~30–35 kcal/mol, with electron-withdrawing groups (e.g., Br) stabilizing the transition state via hyperconjugation. Isotopic labeling (e.g., ¹³C) and dynamic NMR are used to detect degenerate rearrangements, which occur on the microsecond timescale at 25°C .

Q. How does the addition of tin or silver modify the selectivity of palladium-catalyzed hydrogenation in hexa-1,5-diene systems?

- Methodological Answer : Tin (Sn) and silver (Ag) act as catalyst poisons or promoters:

Q. What contradictions exist in the literature regarding solvolysis vs. cyclization pathways of hexa-1,5-diene under carbonylation conditions?

- Methodological Answer : In methanol, Pd-catalyzed carbonylation of hexa-1,5-diene yields cyclic γ-keto esters (via cyclization) or linear solvolysis products, depending on catalyst loading and CO pressure. At 1 atm CO, cyclization dominates (80% yield of XLIII), while higher pressures (5 atm) favor solvolysis (60% linear esters). Contradictions arise from differing interpretations of rate-determining steps: cyclization is favored by low CO coordination, while solvolysis requires stronger nucleophilic attack .

Q. What challenges arise in characterizing dynamic rearrangements (e.g., fluxional behavior) in hexa-1,5-diene derivatives?

- Methodological Answer : Fluxionality (e.g., degenerate Cope rearrangements) complicates NMR analysis due to signal averaging. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.